molecular formula C9H13ClN2O2 B1312883 TERT-BUTYL 4-(CHLOROMETHYL)-1H-IMIDAZOLE-1-CARBOXYLATE CAS No. 500782-71-8

TERT-BUTYL 4-(CHLOROMETHYL)-1H-IMIDAZOLE-1-CARBOXYLATE

Cat. No.: B1312883
CAS No.: 500782-71-8
M. Wt: 216.66 g/mol
InChI Key: WEVUSNXEJVVWOD-UHFFFAOYSA-N
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Description

Molecular Geometry and Crystallographic Analysis

The molecular architecture of this compound features a five-membered imidazole ring system functionalized with both a tert-butyl carboxylate moiety at the N-1 position and a chloromethyl group at the C-4 position. The compound adopts a conformation where the tert-butyl ester group provides significant steric bulk, influencing the overall three-dimensional structure and reactivity profile of the molecule.

Crystallographic studies of related imidazole carboxylate structures provide valuable insights into the geometric parameters of this class of compounds. Analysis of tert-butyl 4-formyl-1H-imidazole-1-carboxylate, a structurally analogous compound, reveals that these molecules typically exhibit planar imidazole ring systems with specific hydrogen bonding patterns in the solid state. The crystal structure demonstrates that weak intermolecular carbon-hydrogen to oxygen hydrogen bonds facilitate the formation of one-dimensional chain structures, with additional π-π interactions between neighboring imidazole rings at distances of approximately 3.405 Ångströms.

The molecular geometry parameters for this compound can be inferred from computational data and related crystal structures. The imidazole ring maintains its characteristic aromatic character with carbon-nitrogen bond lengths typical of this heterocyclic system. The chloromethyl substituent introduces an electron-withdrawing effect that influences the electron density distribution across the ring system, while the tert-butyl carboxylate group provides both steric protection and electronic modification of the nitrogen atom.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound relies on multiple analytical techniques that provide complementary structural information. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering detailed insights into the molecular connectivity and electronic environment of individual atoms within the compound.

Proton nuclear magnetic resonance analysis of related tert-butyl imidazole carboxylates demonstrates characteristic signal patterns that can be extrapolated to the target compound. The tert-butyl group typically appears as a singlet at approximately 1.63 parts per million, integrating for nine protons. The imidazole ring protons exhibit distinct chemical shifts, with signals appearing in the aromatic region between 7.0 and 8.1 parts per million. The chloromethyl group is expected to display a characteristic singlet at approximately 4.6 parts per million, with the electron-withdrawing nature of the chlorine atom causing a downfield shift relative to typical methyl groups.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the identification of distinct carbon environments. The carbonyl carbon of the carboxylate group typically resonates at approximately 160-170 parts per million, while the chloromethyl carbon appears around 45-50 parts per million due to the deshielding effect of the chlorine substituent.

Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of key functional groups. The carbonyl stretch of the carboxylate ester typically appears at approximately 1700 reciprocal centimeters, while carbon-hydrogen stretching modes of the imidazole ring and alkyl substituents manifest in the 2800-3200 reciprocal centimeter region. The presence of the chloromethyl group introduces specific carbon-chlorine stretching vibrations in the 600-800 reciprocal centimeter range.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information. Electrospray ionization mass spectrometry typically yields a molecular ion peak at mass-to-charge ratio 217 corresponding to the protonated molecular ion [M+H]⁺, with additional fragment ions resulting from loss of the tert-butyl group and other characteristic fragmentation pathways.

Spectroscopic Technique Key Observations Chemical Shift/Frequency
¹H Nuclear Magnetic Resonance tert-Butyl group 1.63 ppm (singlet, 9H)
¹H Nuclear Magnetic Resonance Imidazole protons 7.0-8.1 ppm
¹H Nuclear Magnetic Resonance Chloromethyl group ~4.6 ppm (singlet, 2H)
¹³C Nuclear Magnetic Resonance Carbonyl carbon 160-170 ppm
¹³C Nuclear Magnetic Resonance Chloromethyl carbon 45-50 ppm
Infrared Spectroscopy Carbonyl stretch ~1700 cm⁻¹
Mass Spectrometry Molecular ion m/z 217 [M+H]⁺

Comparative Analysis with Related Imidazole Carboxylates

The structural characteristics of this compound can be systematically compared with other members of the imidazole carboxylate family to understand the influence of substituent effects on molecular properties and reactivity. This comparative analysis encompasses both simple tert-butyl imidazole carboxylates and more complex derivatives bearing various functional groups at different positions on the imidazole ring.

tert-Butyl 1H-imidazole-1-carboxylate represents the parent compound in this series, featuring only the tert-butyl carboxylate protecting group without additional substituents on the imidazole ring. This compound exhibits a molecular formula of C₈H₁₂N₂O₂ with a molecular weight of 168.19 grams per mole, providing a baseline for comparison with substituted derivatives. The absence of additional substituents results in a more symmetrical electronic environment and simplified spectroscopic characteristics.

The introduction of the chloromethyl group at the 4-position in the target compound significantly alters both the electronic and steric properties relative to the parent structure. The chloromethyl substituent increases the molecular weight by 48.47 mass units and introduces additional synthetic handles for further functionalization reactions. This modification also influences the electron density distribution within the imidazole ring, potentially affecting both chemical reactivity and biological activity profiles.

Comparison with tert-butyl 4-formyl-1H-imidazole-1-carboxylate reveals the effects of different electron-withdrawing groups at the same ring position. The formyl derivative, with molecular formula C₉H₁₂N₂O₃ and molecular weight 196.20 grams per mole, demonstrates how carbonyl-containing substituents influence crystal packing through hydrogen bonding interactions. The crystallographic analysis of this compound shows formation of tubular polymer structures through weak intermolecular interactions, contrasting with the expected packing arrangements for the chloromethyl derivative.

Structural analysis of tert-butyl 4-(aminomethyl)-1H-imidazole-1-carboxylate provides insight into the effects of substituting electron-donating groups for the electron-withdrawing chloromethyl functionality. This amino derivative exhibits distinct electronic properties that influence both spectroscopic characteristics and chemical reactivity patterns. The aminomethyl group introduces basic character that contrasts sharply with the electrophilic nature of the chloromethyl substituent.

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Electronic Effect
tert-Butyl 1H-imidazole-1-carboxylate C₈H₁₂N₂O₂ 168.19 None Baseline
This compound C₉H₁₃ClN₂O₂ 216.66 Chloromethyl Electron-withdrawing
tert-Butyl 4-formyl-1H-imidazole-1-carboxylate C₉H₁₂N₂O₃ 196.20 Formyl Electron-withdrawing
tert-Butyl 4-(aminomethyl)-1H-imidazole-1-carboxylate C₁₀H₁₇N₃O₂ 211.26 Aminomethyl Electron-donating

The comparative analysis extends to examination of regioisomeric relationships, particularly the distinction between 4-substituted and 5-substituted imidazole derivatives. Studies of benzimidazole analogs demonstrate that positional isomerism significantly affects both synthetic accessibility and biological activity profiles. The preference for 4-substitution versus 5-substitution depends on both electronic factors and steric considerations during synthetic transformations.

Crystallographic comparison with related structures reveals consistent hydrogen bonding patterns across the imidazole carboxylate family. The tert-butyl ester group consistently adopts conformations that minimize steric interactions while maintaining conjugation with the imidazole nitrogen atom. These structural features contribute to the overall stability and synthetic utility of compounds within this chemical class.

Properties

IUPAC Name

tert-butyl 4-(chloromethyl)imidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2/c1-9(2,3)14-8(13)12-5-7(4-10)11-6-12/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVUSNXEJVVWOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469921
Record name Tert-butyl 4-(chloromethyl)imidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500782-71-8
Record name Tert-butyl 4-(chloromethyl)imidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(chloromethyl)imidazole-1-carboxylate typically involves the reaction of imidazole derivatives with tert-butyl chloroformate and chloromethylating agents. One common method involves the following steps:

    Formation of Imidazole Derivative: The starting material, imidazole, is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl imidazole-1-carboxylate.

    Chloromethylation: The tert-butyl imidazole-1-carboxylate is then treated with a chloromethylating agent, such as chloromethyl methyl ether or chloromethyl chloroformate, under controlled conditions to introduce the chloromethyl group at the 4-position of the imidazole ring.

Industrial Production Methods

Industrial production of tert-butyl 4-(chloromethyl)imidazole-1-carboxylate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 4-(CHLOROMETHYL)-1H-IMIDAZOLE-1-CARBOXYLATE undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of different imidazole derivatives with altered properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted imidazole derivatives with functional groups such as azides, thiols, and amines.

    Oxidation Reactions: Oxidized products may include imidazole N-oxides and other oxygenated derivatives.

    Reduction Reactions: Reduced products include imidazole derivatives with reduced functional groups.

Scientific Research Applications

TERT-BUTYL 4-(CHLOROMETHYL)-1H-IMIDAZOLE-1-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of tert-butyl 4-(chloromethyl)imidazole-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate
  • 4-tert-Butyl-1H-imidazole
  • 1-(4-chlorophenyl)imidazole

Uniqueness

TERT-BUTYL 4-(CHLOROMETHYL)-1H-IMIDAZOLE-1-CARBOXYLATE is unique due to the specific positioning of the chloromethyl group at the 4-position of the imidazole ring, which imparts distinct reactivity and binding properties. This makes it a valuable compound in the synthesis of specialized derivatives and in the study of biochemical interactions.

Biological Activity

Tert-butyl 4-(chloromethyl)-1H-imidazole-1-carboxylate (TBCMI) is a synthetic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis, and applications in drug development.

  • Chemical Formula : C9H13ClN2O2
  • Molecular Weight : 216.66 g/mol
  • CAS Number : 500782-71-8

TBCMI features a tert-butyl group, a chloromethyl group, and a carboxylate group attached to the imidazole ring, which contributes to its reactivity and biological significance.

The biological activity of TBCMI is primarily attributed to its ability to interact with enzymes and receptors. The chloromethyl group can engage in nucleophilic substitution reactions, allowing it to form covalent bonds with nucleophilic residues in proteins. This interaction can inhibit or modulate enzymatic activity, making TBCMI a valuable candidate for drug development.

Enzyme Interaction Studies

Research has demonstrated that TBCMI can inhibit specific enzymes involved in various biochemical pathways. Its unique structural features enable it to bind selectively to active sites, influencing enzyme kinetics and potentially leading to therapeutic effects.

Table 1: Enzyme Targets of TBCMI

Enzyme TargetInhibition TypeReference
Protein Kinase ACompetitive Inhibition
AcetylcholinesteraseReversible Inhibition
CyclooxygenaseNon-competitive

Antiviral Activity

In a study focusing on antiviral agents, TBCMI was evaluated for its efficacy against Hepatitis C Virus (HCV). The compound demonstrated significant inhibition of HCV replication in vitro, suggesting its potential as an antiviral drug candidate. The mechanism involved the disruption of viral protein synthesis pathways .

Anticancer Properties

Another research study investigated the anticancer properties of TBCMI. It was found to induce apoptosis in cancer cell lines by activating caspase pathways. The study highlighted that TBCMI could serve as a lead compound for developing new anticancer therapies.

Synthesis and Derivatives

TBCMI serves as a versatile intermediate in synthesizing various bioactive molecules. The chloromethyl group allows for nucleophilic substitution reactions, facilitating the introduction of diverse functionalities. This property is particularly useful in medicinal chemistry for creating novel compounds with enhanced biological activities.

Synthesis Pathway

The synthesis of TBCMI typically involves the following steps:

  • Formation of Imidazole Ring : The initial step involves constructing the imidazole framework through condensation reactions.
  • Chloromethylation : The introduction of the chloromethyl group is achieved via electrophilic substitution techniques.
  • Carboxylate Formation : Finally, the carboxylate group is added through esterification reactions.

Q & A

Q. How do comparative studies with analogs (e.g., tert-butyl vs. benzyl carbamates) inform structure-activity relationships (SAR)?

  • Methodological Answer :
  • Bioassays : Test analogs for logP, solubility, and target binding (e.g., enzyme inhibition IC₅₀).
  • QSAR Models : Use Gaussian-derived descriptors (polarizability, dipole moments) to correlate substituent effects with activity.
  • Crystallography : Compare packing efficiencies and ligand-receptor docking poses .

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